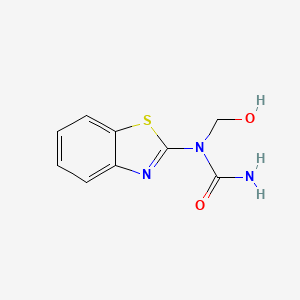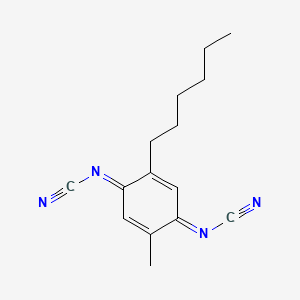
(R)-FTY-720 Vinylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-FTY-720 Vinylphosphonate” is related to nucleic acids used for inhibiting the expression of a target gene in a cell . It involves a first strand that is at least partially complementary to at least a portion of RNA transcribed from the target gene to be inhibited . The first strand of the nucleic acid has a terminal 5’ (E)-vinylphosphonate nucleotide that is linked to the second nucleotide in the first strand by a phosphodiester linkage .
Synthesis Analysis
The first enantioselective synthesis of chiral isosteric phosphonate analogues of FTY720 is described . One of these analogues, FTY720-(E)-vinylphosphonate (S)-5, but not its R enantiomer, elicited a potent antiapoptotic effect in intestinal epithelial cells .
Molecular Structure Analysis
The effects of solvent type and initiator and CTA concentrations on the microstructure, molecular weight and stereoregularity of the resulting PVPA was extensively investigated by FTIR, 1 HNMR, 31 PNMR and elemental analysis .
Chemical Reactions Analysis
An asymmetric Michael addition of malononitrile to vinyl phosphonates was accomplished by hydrogen bond-enhanced bifunctional halogen bond (XB) catalysis . Halogen bonding, with the support of hydrogen-bonding, played a key role in the activation of the Michael acceptors through the phosphonate group .
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for “®-FTY-720 Vinylphosphonate” are not directly available, the field of directed evolution, which includes the development of siRNAs, is seeing significant advancements . These advancements are enabling new research questions to be tackled and are expected to have implications for the development and application of “®-FTY-720 Vinylphosphonate” and similar compounds .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of (R)-FTY-720 Vinylphosphonate involves several steps including protection of hydroxyl groups, phosphorylation, deprotection, and vinylphosphonate formation.", "Starting Materials": ["(R)-FTY-720", "Diethyl chlorophosphate", "Triethylamine", "Methanol", "Tetrahydrofuran", "Toluene", "Sodium bicarbonate", "Sodium chloride", "Water"], "Reaction": ["Protection of hydroxyl groups using diethyl chlorophosphate and triethylamine in methanol and tetrahydrofuran", "Phosphorylation using diethyl chlorophosphate and triethylamine in tetrahydrofuran", "Deprotection using sodium bicarbonate in water", "Formation of vinylphosphonate using toluene and triethylamine in tetrahydrofuran"] } | |
| 1142015-25-5 | |
Molecular Formula |
C20H34NO4P |
Molecular Weight |
383.469 |
IUPAC Name |
[(E,3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |
InChI |
InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/b16-15+/t20-/m1/s1 |
InChI Key |
YWQUROWPKWKDNA-UHPIZROJSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N |
synonyms |
P-[(1E,3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)-1-penten-1-yl]-phosphonic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-[1,2,4]Triazolo[1',5':4,5]pyrazino[1,2-b][1,2,4,5]tetrazine](/img/structure/B571210.png)

![N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide;hydrochloride](/img/structure/B571218.png)
![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)

![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)

